molecular formula C8H6Cl2N2O B2923900 3-(3,5-Dichloro-4-oxopyridin-1-yl)propanenitrile CAS No. 286840-91-3

3-(3,5-Dichloro-4-oxopyridin-1-yl)propanenitrile

Cat. No.: B2923900
CAS No.: 286840-91-3
M. Wt: 217.05
InChI Key: YOBDTKGJCIQMHP-UHFFFAOYSA-N
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Description

3-(3,5-Dichloro-4-oxopyridin-1-yl)propanenitrile is a chemical compound with the molecular formula C8H6Cl2N2O. It belongs to the class of chloropyridines and is characterized by the presence of a pyridine ring substituted with chlorine atoms and a nitrile group

Preparation Methods

The synthesis of 3-(3,5-Dichloro-4-oxopyridin-1-yl)propanenitrile typically involves the reaction of 3,5-dichloropyridine-4-carboxylic acid with appropriate reagents to introduce the nitrile group. One common method involves the use of thionyl chloride to convert the carboxylic acid to the corresponding acid chloride, followed by reaction with a nitrile source such as sodium cyanide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

3-(3,5-Dichloro-4-oxopyridin-1-yl)propanenitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3,5-Dichloro-4-oxopyridin-1-yl)propanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichloro-4-oxopyridin-1-yl)propanenitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interact with DNA or proteins involved in cell division .

Comparison with Similar Compounds

3-(3,5-Dichloro-4-oxopyridin-1-yl)propanenitrile can be compared with other chloropyridines and nitrile-containing compounds. Similar compounds include:

Properties

IUPAC Name

3-(3,5-dichloro-4-oxopyridin-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O/c9-6-4-12(3-1-2-11)5-7(10)8(6)13/h4-5H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBDTKGJCIQMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1CCC#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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